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Compound of Interest

Compound Name: 1-Hexyl-4-iodobenzene
CAS No.: 62150-34-9
Cat. No.: B1601927
Get Quote
. J

Executive Summary

1-Hexyl-4-iodobenzene (also known as 1-iodo-4-hexylbenzene or

-hexyliodobenzene) is a critical intermediate in organic electronics, liquid crystal synthesis, and
pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural
integrity is defined by the para-substitution pattern on the benzene ring, where the electron-
withdrawing iodine atom and the electron-donating hexyl chain create a distinct electronic
environment.

This guide provides an authoritative technical breakdown of the molecule's characterization,
moving beyond basic identification to in-depth spectral analysis. It establishes a self-validating
protocol for confirming identity and purity, essential for downstream applications where trace
impurities (e.g., 1-hexylbenzene, 1,4-diiodobenzene) can act as chain terminators or catalyst
poisons.

Physicochemical Profile
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Property Value

CAS Number 62150-34-9

Molecular Formula

Molecular Weight 288.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 122-125 °C (at 3 mmHg)

Refractive Index

Theoretical Structural Analysis

The structure of 1-Hexyl-4-iodobenzene is characterized by

symmetry (assuming rapid rotation of the alkyl chain) in the aromatic region, resulting in a
classic

spin system in proton NMR.

Electronic Effects

 Inductive Withdrawal (-1) by lodine: The iodine atom exerts a strong inductive effect,

deshielding the ortho protons (

) and carbons (

).

o Heavy Atom Effect: Despite being electronegative, the large electron cloud of iodine causes
a relativistic "Heavy Atom Effect," resulting in significant shielding of the ipso carbon (

), typically shifting it upfield to ~90 ppm, far lower than typical aromatic carbons.

o Alkyl Donation (+1): The hexyl group acts as a weak electron donor, shielding the ortho

protons (

) relative to the iodine-adjacent protons.
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Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment and impurity profiling. Solvent:

(Chloroform-d) is the standard solvent. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Protocol:

NMR (300 MHz,

)

The aromatic region displays a distinct pair of doublets (approximating an

or
system).[1] The coupling constant (

) of ~8.4 Hz is characteristic of para-substitution.
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Note: Data derived from high-purity synthesis literature [1].

Protocol:

NMR (75 MHz,

)

The carbon spectrum is the most diagnostic tool for confirming the C-1 bond due to the unique

upfield shift of the iodinated carbon.
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Mass Spectrometry (GC-MS/EI)

Objective: Confirmation of molecular weight and halogen pattern. Method: Electron Impact (El)
at 70 eV.

Fragmentation Logic:

Molecular lon (

): Observed at m/z 288.

o De-iodination: The C-I bond is relatively weak (approx. 65 kcal/mol). A prominent fragment is
observed at m/z 161 (

), corresponding to the hexylphenyl cation.

o Benzylic Cleavage: Loss of the alkyl chain can generate the iodophenyl cation or tropylium-
like species, though the iodine loss is often dominant.

o Base Peak: Often m/z 161 or related alkyl-benzene fragments depending on ionization
energy.
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Infrared Spectroscopy (FT-IR)

Objective: Functional group verification. Sampling: Neat liquid film on NaCI/KBr plates or ATR.

2850-2960 cm

: Strong C-H stretching (alkane chain).
e 1480-1600 cm

: C=C aromatic ring skeletal vibrations.
e 1000-1100 cm

: In-plane C-H bending.
e 800-850 cm

: C-H out-of-plane bending (OOP) specific to para-disubstituted benzenes (often a strong
band at ~810 cm

).
e ~500 cm

. C-I stretching vibration (fingerprint region).

Characterization Workflow & Logic

The following diagram illustrates the logical flow for characterizing the synthesized or
purchased material, ensuring no step is overlooked.
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Figure 1: Step-by-step decision tree for the structural validation of 1-Hexyl-4-iodobenzene.

Fragmentation Pathway (Mass Spec Logic)

Understanding the fragmentation helps in identifying the compound in complex mixtures.
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass
Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Structural Characterization of 1-Hexyl-4-iodobenzene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601927/docs#structural-characterization-of-1-hexyl-
4-iodobenzene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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